5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL
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Overview
Description
5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL is a complex organic compound with a molecular formula of C16H34O9. This compound is characterized by its multiple ethoxy groups and a terminal alkyne, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhex-3-yne-2,5-diol and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst like potassium hydroxide (KOH) to facilitate the addition of ethylene oxide to the alkyne.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the alkyne to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the terminal alkyne group.
Nonaethylene glycol: Contains additional ethoxy groups but does not have the alkyne functionality.
Triethylene glycol monoamine: Features an amine group instead of the alkyne and hydroxyl groups.
Properties
CAS No. |
494754-75-5 |
---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
5-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-2,5-dimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C14H26O5/c1-13(2,16)5-6-14(3,4)19-12-11-18-10-9-17-8-7-15/h15-16H,7-12H2,1-4H3 |
InChI Key |
GVSJHKMXZNLCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C)(C)OCCOCCOCCO)O |
Origin of Product |
United States |
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